
1-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl-2,2,6,6-d4)butan-1-one, monohydrochloride
概要
説明
メルペロン-d4(塩酸塩)は、ブチロフェノン系薬物であるメルペロン塩酸塩の重水素化体です。 この化合物は、主にメルペロンの定量のための内部標準として科学研究で使用されています 。 メルペロン自体は、統合失調症、睡眠障害、運動機能障害などの治療のために、30年以上前から欧州連合で使用されています .
準備方法
合成経路と反応条件
メルペロン-d4(塩酸塩)の合成には、メルペロン分子に重水素原子を導入することが含まれます。これは、通常、水素原子を重水素で置換する一連の化学反応によって達成されます。 具体的な合成経路と反応条件は異なる場合がありますが、一般的には重水素化試薬と溶媒の使用が含まれます .
工業生産方法
メルペロン-d4(塩酸塩)の工業生産は、ラボ合成と同様の原理に従いますが、より大規模に行われます。このプロセスには、重水素化化合物を処理するための特殊な機器を使用し、最終製品の純度と一貫性を確保することが含まれます。 製造方法は、研究グレードの化学物質の厳しい要件を満たすように設計されています .
化学反応の分析
反応の種類
メルペロン-d4(塩酸塩)は、次のようなさまざまな化学反応を起こすことができます。
酸化: この反応は、化合物への酸素の付加または水素の除去を伴います。
還元: この反応は、化合物への水素の付加または酸素の除去を伴います。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 反応条件は、目的の結果によって異なる場合がありますが、通常は制御された温度と圧力を伴います .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、メルペロン-d4(塩酸塩)の酸化は、ケトンまたはアルデヒドを生成する可能性があり、還元はアルコールを生成する可能性があります。 置換反応は、使用される求核剤に応じて、幅広い誘導体を生成する可能性があります .
科学的研究の応用
メルペロン-d4(塩酸塩)は、次のようなさまざまな用途で科学研究で広く使用されています。
作用機序
メルペロン-d4(塩酸塩)は、D2ドーパミン受容体と5HT2Aセロトニン受容体のアンタゴニストとして作用することにより、その効果を発揮します。これは、これらの受容体に結合してその活動を阻害することを意味し、精神病やその他の精神障害の症状を軽減するのに役立ちます。 この化合物は、D2受容体に対する親和性が弱く、ドーパミン受容体の過敏症のリスクを軽減します .
類似化合物との比較
類似化合物
ハロペリドール: D2受容体に対する親和性が高い別のブチロフェノン系抗精神病薬です。
レボメプロマジン: フェノチアジン系抗精神病薬で、用途は似ていますが、化学構造が異なります。
ピパンプロン: メルペロンと比較して効力が低いブチロフェノン系抗精神病薬です.
ユニークさ
メルペロン-d4(塩酸塩)は、重水素化された形であるため、分析化学における内部標準として、安定性の向上と代謝分解の減少などの研究用途で利点があります。 これは、特に分析化学における内部標準として非常に価値があります .
特性
IUPAC Name |
1-(4-fluorophenyl)-4-(2,2,6,6-tetradeuterio-4-methylpiperidin-1-yl)butan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO.ClH/c1-13-8-11-18(12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14;/h4-7,13H,2-3,8-12H2,1H3;1H/i11D2,12D2; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHYXXIJLKFQGY-ZYMFQSNRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(N1CCCC(=O)C2=CC=C(C=C2)F)([2H])[2H])C)[2H].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


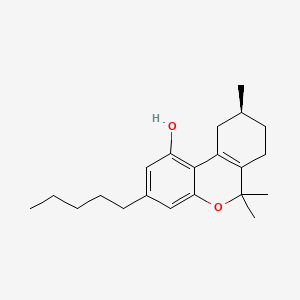
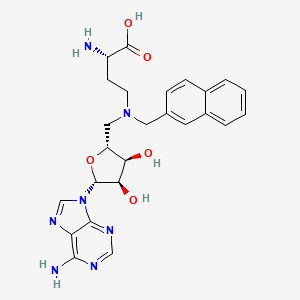
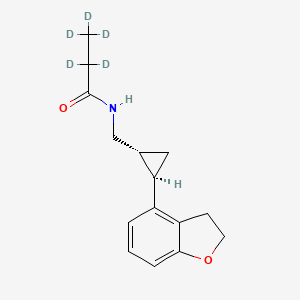
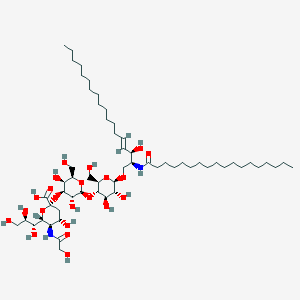
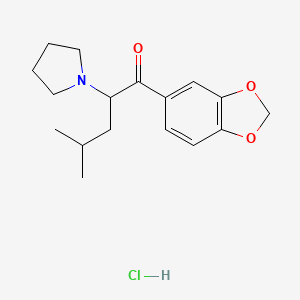

![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B3025771.png)
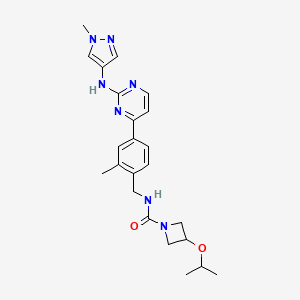
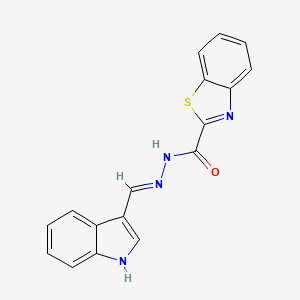
![2-[(2-Chlorobenzoyl)amino]-6-[[(2-chlorophenyl)amino]thioxomethyl]-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3025779.png)
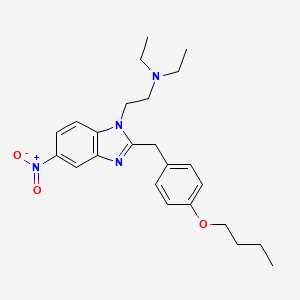
![(alphaR)-alpha-[[1,4-dihydro-4-(hydroxyimino)-1-oxo-2-naphthalenyl]amino]-N-(3,5-dimethoxyphenyl)-benzenepropanamide](/img/structure/B3025781.png)
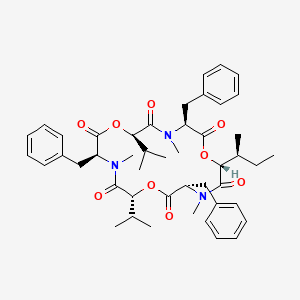
![N-(5-chloro-2-pyridinyl)-2-[[2-(3,5-difluorophenyl)ethyl]amino]-acetamide](/img/structure/B3025786.png)
